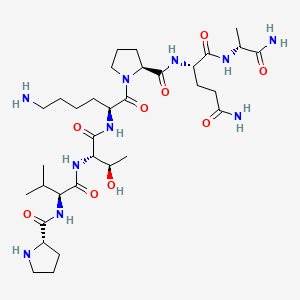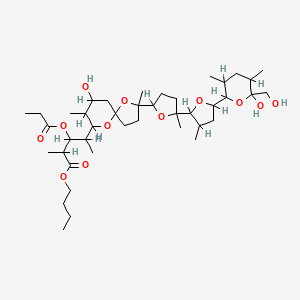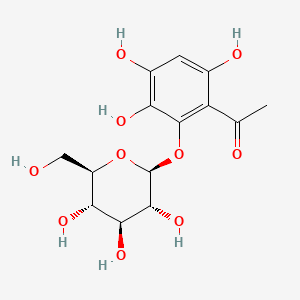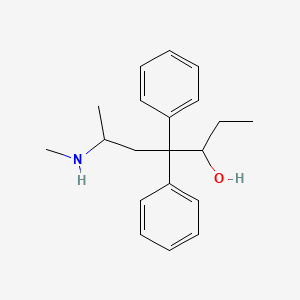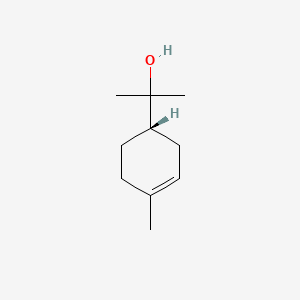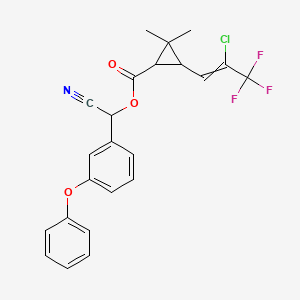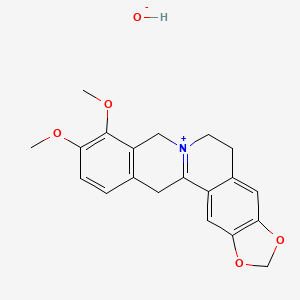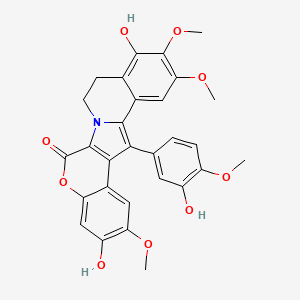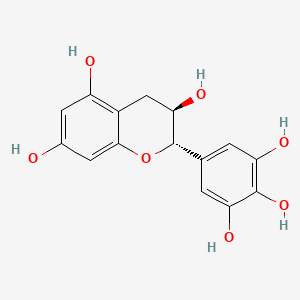
(-)-Gallocatechin
説明
(−)-Gallocatechin ((−)-GC) is an epimer of (−)-epigallocatechin ((−)-EGC; ). They are flavan-3-ols and members of the catechin family of polyphenolic antioxidants found in green tea and other plant extracts. Both (−)-GC and (−)-EGC are potent antioxidants and significantly inhibit the proliferation of HCT116 and SW480 cancer cells. (−)-GC also inhibits the aggregation of amyloid β peptide in vitro (IC50 = 17.5 µM). With increasing temperature, the steaming of green tea leaves results in the reduction of 2,3-cis isomers, like (−)-EGC, and an increase in 2,3-trans isomers, like (−)-GC.
(-) Gallocatechin analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Gallocatechin belongs to the catechin class of organic compounds and is one of the major components of green tea. The beneficial effects of catechins include anti-tumorigenic, anti-mutagenic, anti-pathogenic, and anti-oxidative properties.
(-)-Gallocatechin is an HIV integrase, RT, and α-amylase inhibitor found in Camilla sinensis. It exhibitis several biological activities, including decreasing absorption of carbohydrates, upregulating expressiong of IL-2, downregulating expression of IL-10 and TNF-α, and inhibiting osteoclast differentiation.
科学的研究の応用
Antioxidant Activity : (-)-Gallocatechin has been identified as a potent natural antioxidant. For instance, Someya, Yoshiki, and Okubo (2002) found that gallocatechin isolated from banana peel exhibits strong antioxidant activity, with a higher concentration in the peel than in the pulp. This suggests that bananas, particularly their peels, are a good source of natural antioxidants due to their gallocatechin content (Someya, Yoshiki, & Okubo, 2002). Similarly, Plumb et al. (2002) studied the antioxidant properties of gallocatechin and prodelphinidins from pomegranate peel, demonstrating their effectiveness in inhibiting lipid peroxidation and scavenging radicals (Plumb, de Pascual-Teresa, Santos-Buelga, Rivas-Gonzalo, & Williamson, 2002).
Bone Metabolism : Ko et al. (2009) explored the effects of tea catechins, including gallocatechin, on bone metabolism. They discovered that gallocatechin positively impacts bone metabolism by promoting osteoblastic activity and inhibiting osteoclast differentiations (Ko, Lau, Choy, & Leung, 2009).
Antimutagenic and Antiviral Properties : Matsuo et al. (1994) isolated gallocatechin from guava leaves and identified it as a bio-antimutagenic compound against UV-induced mutation in Escherichia coli. This underscores its potential role in DNA protection (Matsuo, Hanamure, Shimoi, Nakamura, & Tomita, 1994). Moreover, Theisen and Müller (2012) reported that a prodelphinidin-rich extract from Pelargonium sidoides roots, containing gallocatechin, exhibited anti-influenza virus activity both in vitro and in vivo, suggesting a potential application in antiviral therapies (Theisen & Müller, 2012).
- and demonstrated their potent anti-inflammatory activity and selective inhibition of cyclooxygenase isoenzymes. This finding suggests the potential use of gallocatechin in managing inflammatory conditions (Mansoor, Matalka, Qa’dan, Awad, & Schmidt, 2016).
Obesity and Adipose Tissue Inflammation : Peng et al. (2019) studied the effects of gallocatechin dimer on obesity and adipose tissue inflammation in mice. Their research indicated that gallocatechin could modulate obesity and improve insulin resistance by inhibiting preadipocyte differentiation and related proinflammatory responses (Peng, Jia, Hu, Du, Wang, Cheng, & Li, 2019).
Antibacterial Activity : McRae, Yang, Crawford, and Palombo (2008) identified gallocatechin as one of the antibacterial compounds isolated from Planchonia careya leaf extracts. This discovery supports the traditional use of these leaves in topical wound-healing remedies (McRae, Yang, Crawford, & Palombo, 2008).
SARS-CoV Inhibition : Roh (2012) found that gallocatechin gallate exhibited remarkable inhibition activity against the SARS-associated coronavirus (SARS-CoV) N protein, highlighting its potential as an antiviral agent (Roh, 2012).
特性
IUPAC Name |
(2S,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOCLSLCDHWDHP-DOMZBBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432358 | |
| Record name | (-)-Gallocatechin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Gallocatechin | |
CAS RN |
3371-27-5 | |
| Record name | (-)-Gallocatechin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3371-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Gallocatechin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




